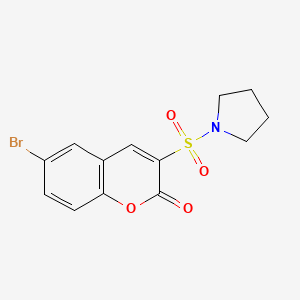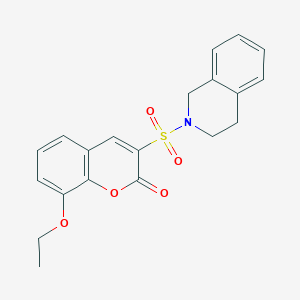
6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one (6-Br-3-Pyr-2H-Chr-2-one) is a synthetic compound with a wide range of applications in scientific research. It is an organic sulfone that has been used in a variety of experiments, including drug discovery and development, biochemistry, and pharmacology. 6-Br-3-Pyr-2H-Chr-2-one has also been studied for its potential to act as an anti-inflammatory agent, as well as its ability to modulate the activity of certain enzymes.
Wissenschaftliche Forschungsanwendungen
6-Br-3-Pyr-2H-Chr-2-one has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of enzymes, as well as to investigate the mechanisms of drug action. 6-Br-3-Pyr-2H-Chr-2-one has also been used to study the effects of various drugs on the human body, and to develop new drugs or drug analogs. In addition, 6-Br-3-Pyr-2H-Chr-2-one has been used in the study of cancer, as well as in the development of new cancer treatments.
Wirkmechanismus
The mechanism of action of 6-Br-3-Pyr-2H-Chr-2-one is not fully understood. However, it is known to interact with certain enzymes, and to modulate the activity of these enzymes. In addition, 6-Br-3-Pyr-2H-Chr-2-one has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may explain its pharmacological effects.
Biochemical and Physiological Effects
6-Br-3-Pyr-2H-Chr-2-one has been studied for its potential to act as an anti-inflammatory agent, as well as its ability to modulate the activity of certain enzymes. It has also been studied for its potential to inhibit the activity of certain enzymes involved in the metabolism of drugs. In addition, 6-Br-3-Pyr-2H-Chr-2-one has been studied for its potential to act as an anti-tumor agent, as well as its ability to modulate the activity of certain enzymes involved in the metabolism of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Br-3-Pyr-2H-Chr-2-one in laboratory experiments has several advantages. It is relatively easy to synthesize, and is stable in a variety of solvents. In addition, 6-Br-3-Pyr-2H-Chr-2-one is relatively non-toxic and can be used in a variety of experiments without causing any adverse health effects. However, the use of 6-Br-3-Pyr-2H-Chr-2-one in laboratory experiments also has some limitations. It is not very soluble in water, and it is not very stable in acidic or basic conditions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-Br-3-Pyr-2H-Chr-2-one in scientific research. These include further exploration of its potential to act as an anti-inflammatory agent and to modulate the activity of certain enzymes. In addition, further research into the potential of 6-Br-3-Pyr-2H-Chr-2-one to inhibit the activity of certain enzymes involved in the metabolism of drugs could lead to the development of new drugs or drug analogs. Furthermore, further research into the potential of 6-Br-3-Pyr-2H-Chr-2-one to act as an anti-tumor agent and to modulate the activity of certain enzymes involved in the metabolism of cancer cells could lead to the development of new cancer treatments. Finally, further exploration of the potential of 6-Br-3-Pyr-2H-Chr-2-one to interact with other enzymes and to modulate their activity could lead to new discoveries in the field of biochemistry.
Synthesemethoden
6-Br-3-Pyr-2H-Chr-2-one is synthesized by a two-step process. The first step involves the reaction of pyrrolidine-1-sulfonyl chloride with 6-bromo-2H-chromen-2-one in an aprotic solvent. The second step involves the reaction of the resulting product with sodium bromide in an aqueous solution. The final product is a white crystalline solid that is soluble in water and organic solvents.
Eigenschaften
IUPAC Name |
6-bromo-3-pyrrolidin-1-ylsulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4S/c14-10-3-4-11-9(7-10)8-12(13(16)19-11)20(17,18)15-5-1-2-6-15/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLQQJYTXQCBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(pyrrolidine-1-sulfonyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B6511189.png)
![3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-(3,4-dimethylphenyl)propanamide](/img/structure/B6511190.png)
![3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-(4-methylphenyl)propanamide](/img/structure/B6511193.png)
![3-{11-tert-butyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}-N-(4-methoxyphenyl)propanamide](/img/structure/B6511200.png)
![11-tert-butyl-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6511211.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B6511226.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B6511230.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide](/img/structure/B6511240.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B6511241.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide](/img/structure/B6511245.png)
![4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[(thiophen-2-yl)methyl]butanamide](/img/structure/B6511255.png)


